2-Thiophenecarbonyl fluoride

描述

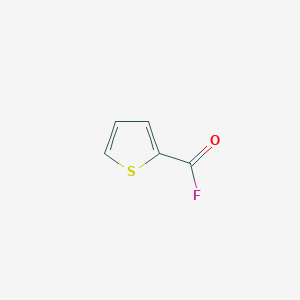

2-Thiophenecarbonyl fluoride (C₅H₃FOS) is a thiophene-based acyl fluoride derivative. Acyl fluorides are highly reactive due to fluorine’s electronegativity and act as potent acylating agents in organic synthesis. This article compares this compound with structurally related compounds, focusing on molecular properties, reactivity, and applications.

属性

CAS 编号 |

32178-51-1 |

|---|---|

分子式 |

C5H3FOS |

分子量 |

130.14 g/mol |

IUPAC 名称 |

thiophene-2-carbonyl fluoride |

InChI |

InChI=1S/C5H3FOS/c6-5(7)4-2-1-3-8-4/h1-3H |

InChI 键 |

BUURGRNLCLOJBW-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1)C(=O)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Substrate Scope

The most robust method for synthesizing 2-thiophenecarbonyl fluoride involves the direct fluorination of 2-thiophenecarboxylic acid using thionyl fluoride (SOF₂). This approach, adapted from recent advancements in acyl fluoride synthesis, leverages the high reactivity of SOF₂ toward carboxylic acids. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a fluoride ion. Pyridine is typically employed as a base to neutralize hydrogen chloride byproducts, ensuring reaction efficiency.

The generalized mechanism involves:

- Activation : SOF₂ reacts with the carboxylic acid to form a mixed anhydride intermediate.

- Fluoride Substitution : Nucleophilic attack by a fluoride ion displaces the sulfuroxy group, yielding the acyl fluoride.

This method is highly selective for aromatic carboxylic acids, including thiophene derivatives, due to the electron-withdrawing effects of the aromatic ring, which stabilize the intermediate.

Optimization and Reaction Conditions

Key parameters for maximizing yield include solvent choice, stoichiometry, and reaction time. Dichloromethane (DCM) is the preferred solvent due to its low boiling point (40°C), which facilitates easy removal of volatile byproducts. A typical procedure involves:

- Dissolving 2-thiophenecarboxylic acid in DCM.

- Adding SOF₂ (1.0–1.2 equivalents) and pyridine (1.0 equivalent) at room temperature.

- Stirring for 30–60 minutes under anhydrous conditions.

Under these conditions, isolated yields exceed 90% for analogous aromatic acyl fluorides. Table 1 summarizes optimized conditions for this method.

Table 1: Reaction Conditions for SOF₂-Mediated Fluorination

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room temperature (25°C) | |

| Reaction Time | 30–60 minutes | |

| Yield | 90–98% (analogous substrates) |

Advantages and Limitations

This method offers rapid reaction times, mild conditions, and compatibility with acid-sensitive functional groups. However, SOF₂ requires careful handling due to its toxicity and moisture sensitivity. In situ generation of SOF₂, as demonstrated in recent protocols, mitigates safety concerns.

Halogen Exchange from 2-Thiophenecarbonyl Chloride

Synthesis of 2-Thiophenecarbonyl Chloride

A patent by CN102363615A describes the synthesis of 2-thiophenecarbonyl chloride, a potential precursor to the fluoride. The process involves:

- Oxidizing 2-acetylthiophene with sodium hypochlorite (NaClO) at 75–80°C.

- Isolating the chloride via distillation or crystallization.

While this method efficiently produces the chloride, subsequent fluorination steps are required to obtain the target compound.

Difluorocarbene-Mediated Approaches

Thiocarbonyl Fluoride as an Intermediate

Recent work by Yu et al. demonstrates the generation of thiocarbonyl fluoride (CF₂=S) from difluorocarbene precursors. While this method targets thiocarbamoyl fluorides, adapting it for this compound would require:

- Generating CF₂=S in situ from reagents like PDFA (potassium difluorophosphate) and sulfur.

- Reacting CF₂=S with 2-thiophenecarboxylic acid or its derivatives.

Preliminary studies show that CF₂=S reacts with carboxylic acids to form acyl fluorides, but yields for thiophene substrates remain unreported.

化学反应分析

Nucleophilic Acyl Substitution Reactions

The carbonyl fluoride group undergoes substitution with diverse nucleophiles, forming esters, amides, and thioesters.

Esterification

Reaction with alcohols in the presence of acid catalysts yields thiophene-2-carboxylate esters. For example:

Table 2: Representative Esters

| Entry | R Group | Product Name | Physical Data (mp) | Source |

|---|---|---|---|---|

| 1 | CH₂CH₂C≡CH | 2-Thiophenecarboxylate propargyl ester | Oil | |

| 3 | CH₂CH₂C≡CH (Br) | Dibromo-substituted ester | 50–53°C |

Amidation

Primary and secondary amines react to form thiophene-2-carboxamides. For instance:

Table 3: Selected Amides

| Entry | Amine | Product Name | Yield (%) | Source |

|---|---|---|---|---|

| 25 | C₂H₅NH₂ | N-Ethyl-2-thiophenecarboxamide | 85 | |

| 27 | C₃H₇NH₂ | N-Propyl-2-thiophenecarboxamide | 78 |

Thioester Formation

Thiols react to generate thioesters, useful in peptide coupling and materials science :

Stability and Reaction Optimization

科学研究应用

2-Thienoyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Peptide Synthesis: The compound is utilized in the synthesis of acyl fluorides and peptides, demonstrating high efficiency and selectivity.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

作用机制

The mechanism of action of 2-Thienoyl fluoride involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets include functional groups such as hydroxyl, amino, and carboxyl groups, which can undergo substitution reactions with the fluorine atom .

相似化合物的比较

Structural and Electronic Properties

Conformational Analysis

- 2-Thiophenecarbonyl chloride : Exists as two conformers (syn and gauche) due to rotation of the –C(O)Cl group. The syn conformer has a HOMO-LUMO gap of 4.936 eV , while the gauche conformer has 4.934 eV , indicating similar stability and low reactivity .

- Benzoyl fluoride (C₇H₅FO₂) : Lacks conformational flexibility due to its planar aromatic ring. The HOMO-LUMO gap is expected to be smaller than chlorinated analogs due to fluorine’s electron-withdrawing effect, increasing electrophilicity .

Key Physical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2-Thiophenecarbonyl chloride | C₅H₃ClOS | 205–208 | 1.372 | 4.93 |

| Benzoyl fluoride | C₇H₅FO₂ | 170–172 | 1.211 | ~4.5 (estimated) |

| 5-Methylthiophene-2-carbonyl chloride | C₆H₅ClOS | Not reported | 1.314 | Not reported |

Notes:

- Fluorinated compounds (e.g., benzoyl fluoride) generally exhibit lower boiling points and higher reactivity compared to chlorinated analogs due to weaker intermolecular forces and stronger electrophilicity .

Reactivity and Solvolysis

Solvolysis Rates

- 2-Thiophenecarbonyl chloride : Undergoes solvolysis via a dual mechanism (associative and dissociative pathways). Its reactivity is modulated by the thiophene ring’s electron-withdrawing nature .

- Benzoyl fluoride: Reacts faster than chlorinated analogs in solvolysis due to fluorine’s superior leaving-group ability. Kevill and D’Souza (2004) reported that benzoyl fluoride’s solvolysis rate is 2–3× higher than benzoyl chloride in aqueous ethanol .

Electrophilic Reactivity

- Thiophene vs. Benzene Derivatives : Thiophene-based acyl halides (e.g., 2-thiophenecarbonyl chloride) are less reactive than benzene analogs (e.g., benzoyl chloride) in Friedel-Crafts acylations due to the sulfur atom’s electron-donating resonance effects .

- Fluorine vs. Chlorine : Acyl fluorides exhibit higher electrophilicity than chlorides, making them more effective in reactions requiring rapid acylation, such as peptide coupling .

生物活性

2-Thiophenecarbonyl fluoride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their metabolic stability and biological efficacy, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound (C6H4FOS) features a thiophene ring with a carbonyl group and a fluorine atom. The presence of the fluorine atom contributes to the compound's unique reactivity and stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Stability : The C-F bond in fluorinated compounds is more resistant to metabolic degradation compared to C-H bonds, enhancing the compound's bioavailability and half-life in biological systems .

- Electrophilic Properties : The carbonyl group in this compound can act as an electrophile, allowing it to participate in nucleophilic reactions, which may influence various biological pathways .

Effects on Lipid Metabolism

Fluorinated compounds like sodium fluoride have been shown to affect lipid profiles by altering cholesterol and triglyceride levels. While direct studies on this compound's effects on lipid metabolism are scarce, the implications of fluorine substitution suggest potential impacts on metabolic pathways .

Study 1: Antitumor Efficacy

A study explored the effects of various fluorinated compounds on breast cancer cell lines. While this compound was not directly tested, related compounds exhibited biphasic dose-response relationships, indicating that structural modifications could lead to enhanced therapeutic profiles. The findings suggest that similar strategies could be employed with this compound to optimize its antitumor activity .

Study 2: Metabolic Stability Analysis

In another investigation focusing on metabolic stability, researchers synthesized several fluorinated analogs and evaluated their pharmacokinetic properties. The results indicated that fluorination significantly improved the stability and bioavailability of these compounds. This outcome supports the hypothesis that this compound may also possess favorable pharmacokinetic characteristics due to its fluorine content .

Data Table: Comparison of Biological Activities

常见问题

Basic: What are the optimal synthetic routes for 2-thiophenecarbonyl fluoride, and how can purity be validated?

Answer:

- Synthesis : Common methods involve fluorination of 2-thiophenecarbonyl chloride using fluorinating agents like KF or HF under controlled conditions. Reaction parameters (temperature, solvent polarity) must be optimized to avoid side products (e.g., hydrolysis to thiophene-2-carboxylic acid) .

- Purity Validation :

- GC-MS : Quantify residual solvents and byproducts.

- NMR Spectroscopy : Confirm structural integrity (e.g., absence of chloride impurities via NMR).

- Elemental Analysis : Verify stoichiometric fluorine content.

Basic: How should researchers handle this compound to ensure safety and prevent decomposition?

Answer:

-

Containment : Use inert atmosphere (argon/nitrogen) gloveboxes to minimize moisture exposure, as hydrolysis generates toxic gases (HF, sulfur oxides) .

-

Storage : Store at 0–6°C in sealed, corrosion-resistant containers (e.g., PTFE-lined) .

-

Decomposition Mitigation :

Hazard Preventive Measure HF release Neutralize spills with calcium carbonate slurry Thermal degradation Avoid temperatures >100°C

Advanced: How can vibrational spectroscopy resolve conformational ambiguities in this compound?

Answer:

- Experimental Design :

- Data Interpretation :

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Answer:

- HOMO-LUMO Analysis :

- Solvent Effects :

Use polarizable continuum models (PCM) to simulate solvent interactions and predict solubility trends.

Basic: How can researchers validate the stability of this compound under varying experimental conditions?

Answer:

- Stability Tests :

- Environmental Precautions :

Avoid release into waterways; use closed-loop systems for waste containment due to aquatic toxicity (LC data pending) .

Advanced: How to address contradictions in reported decomposition products of this compound?

Answer:

- Methodological Rigor :

- Collaborative Validation :

Cross-reference findings with independent labs and computational models (e.g., transition-state theory for degradation pathways).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

| Technique | Application | Key Peaks/Data |

|---|---|---|

| NMR | Thiophene ring protons | δ 7.5–8.0 ppm (α-H) |

| NMR | Fluoride moiety | δ -150 to -160 ppm |

| IR Spectroscopy | C=O and C-F bonds | 1,750 cm (C=O), 1,050 cm (C-F) |

Advanced: How to design experiments to study the nucleophilic reactivity of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。